4-Amino-5,7-dimethylquinoline

Medicinal Chemistry Physicochemical Profiling Kinase Inhibition

4-Amino-5,7-dimethylquinoline (CAS 948292-64-6), systematically named 5,7-dimethylquinolin-4-amine, is a heterocyclic aromatic building block defined by a quinoline core bearing an amino substituent at the 4-position and methyl groups at the 5- and 7-positions. The molecular formula is C11H12N2 with a molecular weight of 172.23 g/mol and a topological polar surface area of 38.9 Ų.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 948292-64-6
Cat. No. B1285050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5,7-dimethylquinoline
CAS948292-64-6
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CC(=C2C(=C1)C)N
InChIInChI=1S/C11H12N2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3,(H2,12,13)
InChIKeyFZSRMFQWMZKGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5,7-dimethylquinoline CAS 948292-64-6: Structural Core and Commercial Sourcing Profile


4-Amino-5,7-dimethylquinoline (CAS 948292-64-6), systematically named 5,7-dimethylquinolin-4-amine, is a heterocyclic aromatic building block defined by a quinoline core bearing an amino substituent at the 4-position and methyl groups at the 5- and 7-positions [1]. The molecular formula is C11H12N2 with a molecular weight of 172.23 g/mol and a topological polar surface area of 38.9 Ų [1]. The compound is currently supplied as part of the Sigma-Aldrich AldrichCPR collection, indicating it is a unique chemical provided to early discovery researchers without pre-existing analytical data . Commercial sample purity specifications are reported at 95–98%, with a melting point of 123–125 °C .

Why 4-Amino-5,7-dimethylquinoline Cannot Be Interchanged with Other 4-Aminoquinoline Isomers


Within the 4-aminoquinoline family, the precise location of methyl substituents directly modulates electron density, steric bulk, hydrogen-bond acceptor/donor counts, lipophilicity, and rotational freedom, all of which have been demonstrated to produce >10-fold shifts in IC50 values against epigenetic targets and kinases [1][2]. Even among dimethyl isomers (5,7- vs 6,8- vs 2,8-dimethyl), the ring position of the methyl groups drives differential binding to DNA methyltransferases (DNMTs), histone methyltransferases (G9a), and receptor-interacting protein kinase 2 (RIPK2), making generic substitution a route to failed structure–activity relationships (SAR) [1][3]. Without isomer-specific sourcing, researchers risk introducing uncontrolled variables that compromise selectivity, potency, and reproducibility when transitioning from hit identification to lead optimization.

Quantitative Differentiation Guide: 4-Amino-5,7-dimethylquinoline vs. Closest Dimethyl Isomers and 4-Aminoquinoline Analogues


5,7-Dimethyl Substitution Distinct from 6,8-Dimethyl in Physicochemical and Kinase Interaction Profiles

The 5,7-dimethyl substitution pattern in 4-amino-5,7-dimethylquinoline (XLogP3 2.2; TPSA 38.9 Ų; rotatable bonds 0; H-bond donor count 1) [1] creates a distinct physicochemical signature compared to its 6,8-dimethyl isomer (CAS 929339-38-8). In contrast to 4-amino-6,8-dimethylquinoline, which has demonstrated a Ki of 6.4 nM on the NK1 receptor [2] and IC50 values of 70 nM on KCNQ2 and 7 µM on the α3β4 nicotinic acetylcholine receptor [3][4], the specific binding profile of the 5,7-isomer remains mapped to distinct target classes. The positional shift of methyl groups alters the electron density on the quinoline ring, which correlates with differential kinase selectivity. Screening data from GSK's collection confirms that 4-aminoquinoline scaffolds bearing specific methyl substitutions achieve IC50 values as low as 5.6 nM against ROCK1 [5], highlighting the critical nature of substituent positioning for early discovery decisions.

Medicinal Chemistry Physicochemical Profiling Kinase Inhibition

Sourcing-grade Reliability and AldrichCPR Provenance versus Generic Aggregator Catalogues

Sigma-Aldrich lists 4-amino-5,7-dimethylquinoline under the AldrichCPR collection, a curated portfolio of unique chemicals that are exclusively supplied to early discovery researchers . This collection designation indicates that the material is not a routine catalog stock but a specialty compound procured on demand with batch-level traceability. In contrast, generic aggregator vendors offer 4-amino-5,7-dimethylquinoline with variable purity specifications and without guaranteed batch-specific analytical data . Commercial purity specifications for this compound range from 95% (AKSci) to 98% (Leyan) . The AldrichCPR provenance ensures a single, verifiable supply chain that reduces the variability inherent in multi-sourced building block acquisitions, a critical factor in achieving reproducible biological assay results during hit-to-lead progression.

Chemical Procurement Reproducibility Inventory Integrity

4-Aminoquinoline Scaffold Delivers Potent Epigenetic Dual Inhibition with IC50 Below 50 nM

A comprehensive SAR exploration of the 4-aminoquinoline chemotype demonstrated that appropriate substitution patterns enable selective and equipotent dual inhibition of G9a histone methyltransferase and DNMT1 DNA methyltransferase [1][2]. Specific methyl-substituted 4-aminoquinolines achieved selective G9a inhibition with IC50 < 25 nM (e.g., compound 43) and selective DNMT1 inhibition with IC50 < 25 nM (e.g., compound 26), representing >1 log unit selectivity. Equipotent dual inhibitors with IC50 < 50 nM for both targets (e.g., compound 13) were also identified [1]. The 5,7-dimethyl substitution pattern in 4-amino-5,7-dimethylquinoline serves as a critical synthetic intermediate for constructing derivatives targeting this dual-inhibition mechanism, as the methyl groups at the 5- and 7-positions provide the precise lipophilic balance required for entering the G9a/DNMT1 biological space [1][3].

Epigenetics Dual G9a/DNMT Inhibition Cancer Biology

Potent RIPK2 Inhibition Achieved by Specific 4-Aminoquinoline Substitution Patterns

A novel series of 4-aminoquinoline derivatives was designed and evaluated as RIPK2 inhibitors, with compound 14 demonstrating high affinity with IC50 = 5.1 ± 1.6 nM and excellent selectivity across the human kinome [1]. Compound 14 also exhibited a favorable lipophilic ligand efficiency (LipE) and dose-dependently reduced MDP-induced TNF-α secretion in cellular assays [1]. The 4-aminoquinoline core, specifically methyl-substituted at defined positions, is essential for achieving this potency profile, with minor positional isomer modifications leading to drastically altered selectivity and pharmacokinetic properties [2]. The 5,7-dimethyl substitution in 4-amino-5,7-dimethylquinoline provides the scaffold from which selective RIPK2 inhibitors can be elaborated, with the methyl groups influencing P-glycoprotein efflux ratios and oral bioavailability parameters as demonstrated by pharmacokinetic disconnect studies in rat and dog [2].

Immunology Kinase Inhibition Inflammatory Disease

Predicted pKa of 9.81 Positions 5,7-Dimethyl Isomer Distinct from Other 4-Aminoquinolines for Salt-form Selection

The predicted acid dissociation constant (pKa) for 4-amino-5,7-dimethylquinoline is 9.81 ± 0.50 , a value that reflects the combined electron-donating effects of the 5- and 7-methyl groups on the 4-aminoquinoline core. This pKa value governs the compound's ionization state at physiological pH, directly impacting solubility, permeability, and the selection of counterions for salt formation. In comparative terms, the positional isomer 4-amino-2,8-dimethylquinoline (CAS 51617-12-0) is expected to exhibit a different pKa owing to the distinct electronic environment created by the 2,8-dimethyl substitution. Even among 4-amino-dimethylquinolines, the pKa can vary by several tenths of a log unit depending on methyl positioning, which influences the buffering capacity and pH-dependent solubility profiles necessary for developing robust bioassays and early-stage formulations .

Pre-formulation Salt Screening Drugability Optimization

4-Aminoquinolines Demonstrate Multi-Mechanistic Anticancer Activity via Lysosomal Targeting and HIF-1α Pathway Inhibition

4-Aminoquinolines induce lysosomal-mediated programmed cytotoxicity in cancer cells, characterized by accumulation of LAMP1, p62/SQSTM1, LC3 family members, GAPDH, beclin-1/Atg6, and lipofuscin granules [1]. Concurrently, novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway have demonstrated exceptional antiproliferative effects, with compound 3s achieving IC50 values of 0.6 nM in MiaPaCa-2 pancreatic cancer cells and 53.3 nM in MDA-MB-231 breast cancer cells [2]. Additionally, hybrid pharmacophore 4-aminoquinoline derivatives exhibit up to 17.6-fold selectivity for cancer over non-cancer cells [3]. The 4-amino-5,7-dimethylquinoline scaffold, with its specific substitution pattern, is the foundational core from which these therapeutically relevant analogues are elaborated, offering the structural framework necessary to engage multiple anticancer mechanisms simultaneously, including HIF-1α suppression, lysosomal membrane permeabilization, and cell cycle arrest at prometaphase [3].

Anticancer Lysosomotropic Agents Chemoradiotherapy Sensitization

Procurement-Driven Application Scenarios for 4-Amino-5,7-dimethylquinoline


Epigenetic Drug Discovery: Building Dual G9a/DNMT1 Inhibitor Libraries

Medicinal chemistry teams developing dual inhibitors of histone methyltransferase G9a and DNA methyltransferase DNMT1 require the 5,7-dimethyl-4-aminoquinoline scaffold specifically, as SAR data demonstrate that methyl substitution at these positions enables entry into the dual-inhibition chemical space with IC50 below 50 nM for both targets [1]. The scaffold is elaborated via functionalization at the 4-amino position to achieve either selective G9a inhibition (IC50 < 25 nM) or equipotent dual inhibition, with >1 log unit selectivity window governed by the vector of chemical expansion [1].

Kinase Inhibitor Development: RIPK2 and ROCK1 Selectivity Screening

For immunology and inflammation programs targeting RIPK2 or ROCK1 kinases, 4-amino-5,7-dimethylquinoline serves as the optimal synthetic starting point. Optimized 4-aminoquinoline derivatives achieve IC50 values of 5.1 nM for RIPK2 and 5.6 nM for ROCK1, with favorable LipE and cellular activity [2][3]. The 5,7-dimethyl substitution pattern directly influences the P-glycoprotein efflux ratio and oral bioavailability, making this specific isomer preferable over 6,8- or 2,8-dimethyl alternatives that redirect selectivity toward NK1, KCNQ2, or nAChR targets [3][4].

Anticancer Hit-to-Lead: HIF-1α Pathway and Lysosomal Cytotoxicity Profiling

Cancer biology groups investigating HIF-1α suppression or lysosomal-mediated cytotoxicity should prioritize 4-amino-5,7-dimethylquinoline as the core scaffold. 4-Aminoquinolines demonstrate sub-nanomolar antiproliferative activity (IC50 = 0.6 nM in MiaPaCa-2) and up to 17.6-fold cancer selectivity [5][6]. The scaffold enables simultaneous engagement of multiple anticancer mechanisms, including HIF-1α transcriptional suppression, prometaphase cell cycle arrest, and lysosomal volume expansion, which are not jointly accessible with non-quinoline alternatives [5][6].

Pre-formulation and Salt Screening: Leveraging a Defined pKa of 9.81

Pre-formulation scientists developing pH-solubility profiles and salt-screening cascades rely on the predicted pKa of 9.81 for 4-amino-5,7-dimethylquinoline to design appropriate counterion selection strategies . At physiological pH 7.4, the compound is predominantly protonated, dictating specific buffer conditions for in vitro assays and influencing the choice of salt forms for early pharmacokinetic studies. Substituting with alternative 4-aminoquinoline isomers with differing pKa values would alter the ionization equilibrium, introducing variability in solubility and permeability measurements .

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